2-[(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
The exact mass of the compound this compound is 433.19747101 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9O2/c1-13-8-14(2)30-20(25-13)26-18(27-30)19(31)29-6-4-17(5-7-29)32-21-22-9-15(10-23-21)16-11-24-28(3)12-16/h8-12,17H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWJKZCWRCKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles including triazole and pyrimidine rings. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 286.32 g/mol |
| CAS Number | Not available |
| Melting Point | Not established |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanism of action may include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses and potential therapeutic effects against cancer.
- Modulation of Apoptosis : By influencing apoptotic pathways, it can induce programmed cell death in malignant cells.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of triazolopyrimidine compounds possess significant antitumor properties. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | PC-3 | 1.54 |
| Compound B | A-549 | 3.36 |
These findings suggest that the target compound may exhibit comparable or enhanced antitumor efficacy.
Antimicrobial Activity
Preliminary studies suggest that triazolopyrimidine derivatives can also exhibit antimicrobial properties. The presence of the pyrazole moiety may enhance this activity through synergistic effects.
Case Studies
Several case studies have documented the biological effects of related compounds:
-
Case Study 1 : A study on a similar triazolopyrimidine compound showed promising results in inhibiting tumor growth in xenograft models.
- Methodology : The compound was administered at varying dosages to evaluate its efficacy.
- Results : Significant tumor reduction was observed compared to control groups.
-
Case Study 2 : Research on the pharmacokinetics of related compounds indicated favorable absorption and distribution profiles in vivo.
- Findings : High bioavailability was noted, suggesting potential for effective therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
